Bis-(2-methanethiosulfonatoethyl)methylamine

Hydrogen-bond donor count Lipophilicity Membrane permeability

Bis-(2-methanethiosulfonatoethyl)methylamine (CAS 16216-82-3), also referred to as MTEM or S,S'-[(methylimino)di-2,1-ethanediyl] dimethanesulfonothioate, is a homobifunctional methanethiosulfonate (MTS) crosslinker with the molecular formula C₇H₁₇NO₄S₄ and a molecular weight of 307.47 g/mol. It belongs to the MTS reagent family, which reacts specifically and reversibly with free sulfhydryl (–SH) groups on cysteine residues via disulfide exchange.

Molecular Formula C7H17NO4S4
Molecular Weight 307.456
CAS No. 16216-82-3
Cat. No. B563535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-(2-methanethiosulfonatoethyl)methylamine
CAS16216-82-3
SynonymsThio-methanesulfonic Acid S,S’-[(Methylimino)diethylene] Ester; 
Molecular FormulaC7H17NO4S4
Molecular Weight307.456
Structural Identifiers
SMILESCN(CCSS(=O)(=O)C)CCSS(=O)(=O)C
InChIInChI=1S/C7H17NO4S4/c1-8(4-6-13-15(2,9)10)5-7-14-16(3,11)12/h4-7H2,1-3H3
InChIKeyABQUMPOKSRUKKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-(2-methanethiosulfonatoethyl)methylamine (CAS 16216-82-3): A Tertiary-Amine Homobifunctional MTS Crosslinker for Controlled Sulfhydryl Bridging


Bis-(2-methanethiosulfonatoethyl)methylamine (CAS 16216-82-3), also referred to as MTEM or S,S'-[(methylimino)di-2,1-ethanediyl] dimethanesulfonothioate, is a homobifunctional methanethiosulfonate (MTS) crosslinker with the molecular formula C₇H₁₇NO₄S₄ and a molecular weight of 307.47 g/mol . It belongs to the MTS reagent family, which reacts specifically and reversibly with free sulfhydryl (–SH) groups on cysteine residues via disulfide exchange . Structurally, the compound contains two terminal MTS reactive groups connected through a central N-methyl tertiary amine spacer, yielding a calculated spacer arm of approximately 9.6 Å between the two reactive sulfur atoms . This tertiary amine architecture distinguishes it from primary amine analogs such as BisEA (Bis-(2-(methanethiosulfonato)ethyl)amine hydrochloride) and from monofunctional MTS probes like MTSET, MTSEA, and MTSES, creating differentiated reactivity, solubility, and crosslinking-distance profiles that are meaningful for experimental design .

Why Bis-(2-methanethiosulfonatoethyl)methylamine Cannot Be Replaced by a Generic MTS Reagent


MTS reagents are not interchangeable commodities. The presence of zero hydrogen-bond donors, a centrally positioned tertiary amine, and a free-base form in Bis-(2-methanethiosulfonatoethyl)methylamine contrast sharply with the protonated primary amine of BisEA hydrochloride or the permanently charged quaternary ammonium of MTSET . These structural differences produce quantifiable divergences in LogP (1.84 for the target compound vs. significantly lower for charged analogs), hydrolysis kinetics, and solubility (chloroform/methanol vs. DMF/DMSO or water), directly affecting which experimental systems the reagent can access . Furthermore, the homobifunctional, ~9.6 Å spacer arm of this compound occupies a narrow window between the short M2M crosslinker (5.2 Å) and the longer M8M (13.0 Å), making it uniquely suited for probing spatial relationships that are inaccessible to both shorter and longer alternatives [1]. Substituting a monofunctional MTS reagent for this homobifunctional crosslinker fundamentally changes the experimental output from crosslinking to simple labeling, which can invalidate distance-constraint or dimerization studies [2].

Quantitative Differentiation Evidence for Bis-(2-methanethiosulfonatoethyl)methylamine Against Closest Analogs


Tertiary Amine Core Eliminates Hydrogen-Bond Donation Relative to Primary Amine BisEA

Bis-(2-methanethiosulfonatoethyl)methylamine possesses zero hydrogen-bond donors (HBD = 0) due to its fully substituted tertiary amine, while its closest structural analog BisEA (Bis-(2-(methanethiosulfonato)ethyl)amine hydrochloride) has three hydrogen-bond donors (two from the protonated primary amine and one from the hydrochloride counterion) . This difference is accompanied by a measured LogP of 1.84 for the target compound, indicating moderate lipophilicity that favors partitioning into hydrophobic environments such as membrane protein domains or organic polymer matrices . In contrast, the hydrochloride salt form of BisEA exhibits substantially higher aqueous solubility (DMF/DMSO) and lower effective LogP . The absence of HBD capacity reduces nonspecific hydrogen-bonding interactions with polar protein surfaces, potentially lowering off-target binding during cysteine-directed crosslinking experiments.

Hydrogen-bond donor count Lipophilicity Membrane permeability Cysteine crosslinking

Homobifunctional Architecture Enables Intermolecular Crosslinking, Not Possible with Monofunctional MTSET, MTSEA, or MTSES

Bis-(2-methanethiosulfonatoethyl)methylamine carries two MTS reactive termini, enabling it to covalently bridge two cysteine residues, whereas the most widely used MTS reagents—MTSET, MTSEA, and MTSES—are strictly monofunctional and can only label a single thiol [1]. The functional consequence is demonstrated by the structurally analogous homobifunctional reagent BisEA (bis-(2-methanethiosulfonatoethyl)amine hydrochloride), which cross-linked Cys-306 residues in the human dopamine transporter (DAT), shifting the apparent molecular mass from approximately 85 kDa to approximately 195 kDa on nonreducing SDS/PAGE, consistent with dimer formation. After cross-linking, coexpressed, differentially epitope-tagged DAT molecules were coimmunoprecipitated, confirming intermolecular crosslinking [1]. Monofunctional MTS reagents cannot produce this result. The target compound shares the same homobifunctional MTS architecture as BisEA and is expected to achieve equivalent crosslinking outcomes, with the added benefit of altered spacer-arm polarity due to the N-methyl group.

Protein dimerization SCAM Crosslinking Cysteine bridging

Calculated Spacer Arm of ~9.6 Å Positions the Compound in the Productive Crosslinking Window Between M2M (5.2 Å) and M8M (13.0 Å)

Using the spacer arm definition from Loo and Clarke (2001)—the distance between the two reactive sulfur atoms—the target compound's S–CH₂–CH₂–N(CH₃)–CH₂–CH₂–S pathway yields a calculated length of approximately 9.6 Å, based on standard bond lengths (C–C: 1.52 Å, C–N: 1.47 Å, C–S: 1.82 Å) [1]. In a systematic study of MTS crosslinkers, Loo and Clarke demonstrated that P-glycoprotein cysteine pairs were cross-linked only by reagents with spacer arms of 9–25 Å; no cross-linking was observed with shorter reagents spanning 5.2–10.4 Å (M2M through M6M) [1]. The target compound's ~9.6 Å spacer thus sits at the lower threshold of the productive crosslinking range, making it one of the shortest MTS crosslinkers capable of achieving intermolecular bridging. By contrast, M2M (5.2 Å) and M4M (~7.8 Å) fail to cross-link in this system, while M8M (13.0 Å) and longer reagents succeed but with reduced spatial resolution [1].

Spacer arm length Molecular ruler Distance constraint Cysteine scanning

Hydrolysis Half-Life Class Context: MTS Crosslinker Stability Under Physiological Conditions

All MTS reagents undergo spontaneous hydrolysis in aqueous buffer, and their usable lifetime is governed by this process. Published half-life values at pH 7.5 and room temperature are: MTSEA ~15 min, MTSET ~10 min, and MTSES ~20 min . While a direct hydrolysis half-life measurement for Bis-(2-methanethiosulfonatoethyl)methylamine is not available in the peer-reviewed literature, the class-level behavior of MTS compounds dictates that aqueous solutions must be prepared immediately before use and that reagents should be stored desiccated at −20 °C . The target compound's melting point of 144–146 °C and its free-base form (non-hygroscopic relative to hydrochloride salts) suggest solid-state stability advantages during long-term storage compared to hydrochloride salt analogs such as BisEA, though this inference requires experimental verification . Importantly, recommended working concentrations for MTS reagents vary: 2.5 mM MTSEA, 1 mM MTSET, or 10 mM MTSES applied for 1–5 minutes, reflecting their differing intrinsic reactivities . The target compound's optimal working concentration must be empirically determined.

Hydrolysis stability Aqueous stability MTS reagent handling Half-life

Charge State Flexibility: Tertiary Amine vs. Permanently Charged Quaternary Ammonium (MTSET)

The tertiary amine of Bis-(2-methanethiosulfonatoethyl)methylamine can exist in both neutral (free-base) and protonated (positively charged) forms depending on pH, whereas MTSET bears a permanently charged quaternary ammonium that is pH-independent and MTSES carries a fixed negative sulfonate charge . This charge-state flexibility has practical consequences for substituted cysteine accessibility method (SCAM) experiments, where the charge of the MTS probe determines its ability to penetrate the membrane or access different regions of an ion channel pore. Published SCAM studies show that the reaction rates of MTSET (permanently cationic) and MTSES (anionic) with substituted cysteines differ dramatically depending on the local electrostatic environment of the target residue: MTSET is 2.5-fold more reactive with small sulfhydryl compounds than MTSEA, and 10-fold more reactive than MTSES . The target compound's charge can be modulated by buffer pH selection, offering researchers the ability to tune the probe's electrostatic properties without changing the compound, a feature unavailable with permanently charged MTS reagents.

Charge state Membrane permeability SCAM Electrostatic interaction

Procurement-Relevant Application Scenarios for Bis-(2-methanethiosulfonatoethyl)methylamine (CAS 16216-82-3)


Membrane Protein Dimerization and Oligomerization Studies Requiring Homobifunctional Crosslinking with Controlled Spacer Length

When investigating the quaternary structure of membrane transporters, receptors, or ion channels, Bis-(2-methanethiosulfonatoethyl)methylamine offers a ~9.6 Å spacer arm that falls at the lower threshold of productive crosslinking distances (≥9 Å) as established by Loo and Clarke (2001) for P-glycoprotein [1]. Its homobifunctional MTS architecture enables covalent bridging of engineered cysteine pairs, producing a clear molecular weight shift detectable by SDS/PAGE, analogous to the 85→195 kDa shift observed with BisEA in dopamine transporter dimerization studies [2]. The tertiary amine core provides a less polar spacer environment compared to BisEA, which may improve partitioning into the hydrophobic transmembrane domain where target cysteines are often located.

Substituted Cysteine Accessibility Method (SCAM) with pH-Tunable Probe Charge

In SCAM experiments designed to map membrane protein topology and ion channel pore geometry, the charge of the MTS probe critically determines accessibility to cysteine residues located in different electrostatic environments [1]. The tertiary amine of Bis-(2-methanethiosulfonatoethyl)methylamine can be modulated between neutral and positively charged states by adjusting buffer pH, providing a single reagent that can probe both cation-selective and hydrophobic sites without purchasing separate permanently charged (MTSET) and neutral MTS reagents. Typical working buffers at pH 7.5 (115 mM NaCl, 2.5 mM KCl, 1.8 mM MgCl₂, 10 mM HEPES) are compatible with this compound, though users must empirically determine optimal concentration and incubation time [1].

Polymer Network Synthesis Requiring Disulfide-Based Dynamic Covalent Crosslinking in Organic Solvent Systems

The solubility of Bis-(2-methanethiosulfonatoethyl)methylamine in chloroform and methanol, combined with its moderate LogP of 1.84, makes it suitable for organic-phase polymer crosslinking applications where water-soluble MTS reagents (MTSET, MTSES) cannot be used [1]. Its two MTS groups enable thiol-disulfide exchange chemistry to form reversible, redox-responsive crosslinks in polymer networks. The compound's melting point of 144–146 °C provides thermal stability during processing, and its storage requirement of −20 °C under desiccated conditions is standard for MTS reagents [1][2].

Spatial Mapping of Drug-Binding Domains Using Molecular Ruler Crosslinking Strategy

Following the molecular ruler approach validated by Loo and Clarke, where a panel of MTS crosslinkers with graduated spacer arms (M2M: 5.2 Å through M17M: ~24 Å) was used to map P-glycoprotein's drug-binding pocket dimensions, Bis-(2-methanethiosulfonatoethyl)methylamine fills a gap in the short-to-medium range (~9.6 Å) [1]. No commercially common MTS crosslinker provides exactly this spacer distance; M4M (~7.8 Å) and M6M (~10.4 Å) bound the range but one may be too short and the other longer. Procuring this compound enables finer distance resolution in mapping experiments, helping to define binding-site dimensions with sub-angstrom precision when used in combination with other crosslinkers from the same chemical family.

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